

1,4-Dibromopentane CAS number and molecular weight

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Compound of Interest

Compound Name: 1,4-Dibromopentane

Cat. No.: B1359787

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An In-depth Technical Guide to **1,4-Dibromopentane** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-dibromopentane**, a versatile reagent in organic synthesis with significant applications in the development of complex molecules, including pharmaceutical intermediates. This document details its chemical properties, synthesis, and reactivity, offering valuable information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

1,4-Dibromopentane, a bifunctional alkylating agent, is a valuable building block in organic chemistry. Its two bromine atoms serve as reactive sites for various nucleophilic substitution reactions, enabling the introduction of a five-carbon chain into target molecules.^{[1][2]}

Table 1: Chemical Identifiers for **1,4-Dibromopentane**

Identifier	Value
CAS Number	626-87-9
Molecular Formula	C ₅ H ₁₀ Br ₂
Molecular Weight	229.94 g/mol
InChI Key	CNBFRRBXEGGRSPL-UHFFFAOYSA-N
Canonical SMILES	CC(CCCBr)Br

Table 2: Physical Properties of **1,4-Dibromopentane**

Property	Value
Appearance	Clear liquid
Boiling Point	98-99 °C at 25 mmHg
Melting Point	-34.4 °C
Density	1.687 g/mL at 25 °C
Refractive Index	n _{20/D} 1.5085
Solubility	Insoluble in water

Synthesis of 1,4-Dibromopentane

A straightforward method for the preparation of **1,4-dibromopentane** involves the ring-opening bromination of 2-methyltetrahydrofuran.^{[3][4]} This one-step synthesis is advantageous due to its simplicity, low cost, and reduced environmental impact.^[4]

Experimental Protocol: Synthesis via Ring-Opening Bromination

This protocol is adapted from a patented method for the preparation of **1,4-dibromopentane**.^[4]

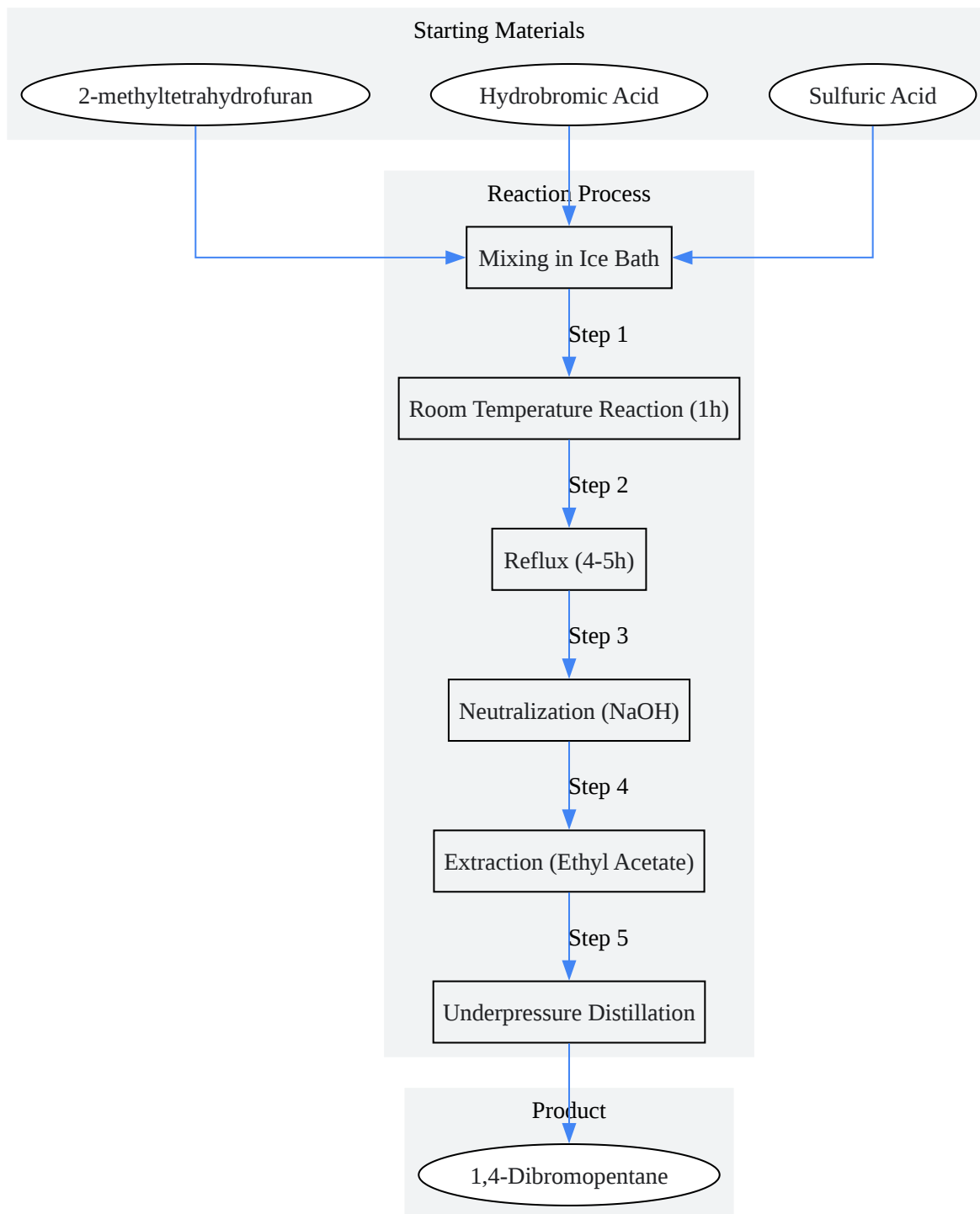
Materials:

- 2-methyltetrahydrofuran
- Concentrated sulfuric acid
- Hydrobromic acid (40% aqueous solution)
- Sodium hydroxide (NaOH) aqueous solution
- Ethyl acetate
- Ice bath
- Three-necked flask
- Reflux condenser

Procedure:

- In a three-necked flask equipped with a stirrer and placed in an ice bath, add 20 mL of 40% hydrobromic acid aqueous solution and stir for 10 minutes.
- Slowly add 10–15 mL of concentrated sulfuric acid to the reaction mixture.
- After the addition of sulfuric acid is complete, add 5 mL of 2-methyltetrahydrofuran dropwise.
- Remove the ice bath and allow the reaction to proceed at room temperature for 1 hour.
- Following the room temperature reaction, heat the mixture to reflux for 4–5 hours.
- After the reflux is complete, cool the reaction mixture to room temperature.
- Neutralize the mixture by adjusting the pH to 9–10 with a NaOH aqueous solution.
- Extract the product with ethyl acetate.
- The organic phase is then subjected to underpressure distillation to obtain **1,4-dibromopentane**.

This method reports a product yield of 70–75% with a purity of over 98.5% (HPLC).[4]



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Synthesis of **1,4-Dibromopentane**.

Reactivity and Applications in Synthesis

The primary utility of **1,4-dibromopentane** stems from its character as an alkylating agent.^[2] The two bromine atoms act as good leaving groups, facilitating nucleophilic substitution (SN2) reactions.^[2] This allows for the incorporation of a five-carbon chain into a variety of molecules.

General Experimental Protocol: Nucleophilic Substitution

This generalized protocol outlines a typical nucleophilic substitution reaction using **1,4-dibromopentane**.

Materials:

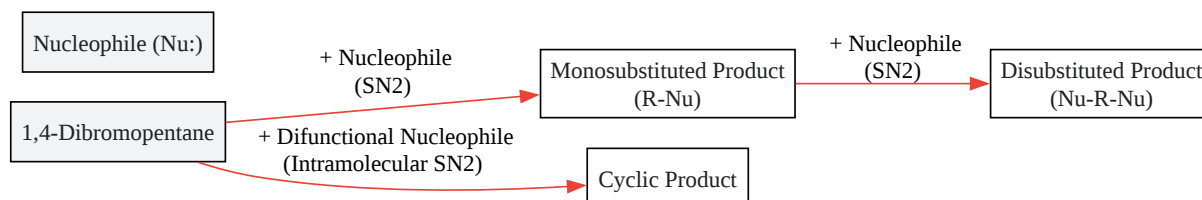
- **1,4-Dibromopentane**
- Nucleophile (e.g., amine, alcohol, carbanion)
- Aprotic solvent (e.g., acetone, DMF, DMSO)
- Base (if required, e.g., K₂CO₃, NaH)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve the nucleophile in an appropriate aprotic solvent.
- If the nucleophile requires deprotonation, add a suitable base and stir until the deprotonation is complete.
- Add **1,4-dibromopentane** to the reaction mixture. The stoichiometry will depend on whether mono- or di-substitution is desired.
- Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure.
- Purify the crude product using a suitable method, such as column chromatography or distillation.

This versatile reactivity makes **1,4-dibromopentane** a key intermediate in the synthesis of various biologically active molecules, including indolizidine alkaloids and the pharaoh ant trail pheromone.^{[2][5]} It is also utilized in the formation of cyclic compounds through intramolecular or intermolecular reactions with difunctional nucleophiles.^[2]



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Reactivity of **1,4-Dibromopentane**.

Conclusion

1,4-Dibromopentane is a fundamental building block in organic synthesis with significant potential in the development of novel chemical entities, including those with therapeutic applications. Its well-defined reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties and synthetic applications is crucial for

researchers and drug development professionals aiming to leverage this versatile reagent in their work.

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